3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide
Overview
Description
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide is a complex organic compound characterized by its bromo-substituted pyrazole ring and difluorophenyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring, followed by bromination and subsequent reactions to introduce the difluorophenyl and methylpropanamide groups.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Bromine oxide derivatives from oxidation.
Pyrazoline derivatives from reduction.
Substituted amides from nucleophilic substitution.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzamide
N-(2,4-difluorophenyl)propanamide
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Uniqueness: This compound is unique due to its specific combination of substituents on the pyrazole ring and the amide group, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrF2N3O/c1-8(7-21-10(3)14(16)9(2)20-21)15(22)19-13-5-4-11(17)6-12(13)18/h4-6,8H,7H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBCAKQOWVEZJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2=C(C=C(C=C2)F)F)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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